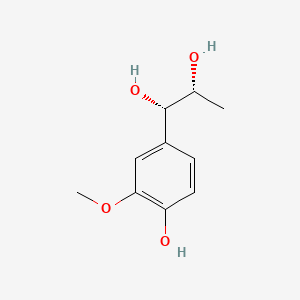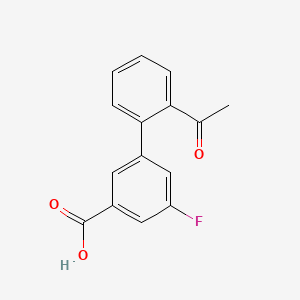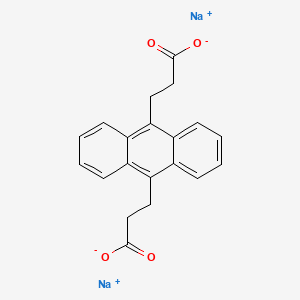
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Vue d'ensemble
Description
Sodium 3,3’-(anthracene-9,10-diyl)dipropanoate, also known as ADPA, is an organic compound that belongs to the category of anthracene derivatives. It has a molecular weight of 366.32 and its molecular formula is C20H16Na2O4 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Sodium 3,3’-(anthracene-9,10-diyl)dipropanoate is1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 . Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 596.0±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 93.4±3.0 kJ/mol . The flash point is 328.3±21.1 °C . The index of refraction is 1.686 . The molar refractivity is 93.4±0.3 cm^3 . The polar surface area is 75 Å^2 . The polarizability is 37.0±0.5 x 10^-24 cm^3 . The surface tension is 62.8±3.0 dyne/cm . The molar volume is 245.6±3.0 cm^3 .Applications De Recherche Scientifique
Quantum Efficiency of Singlet Oxygen Generation
Water-soluble anthracene derivatives, including sodium α,α'-(anthracene-9,10-diyl)bis(methyl-malonate), are utilized to determine the quantum efficiency of singlet oxygen generation in aqueous solutions and microheterogeneous media, especially in the presence of biomacromolecules (Kuznetsova et al., 2001).
Electroluminescent Materials
Diaminoanthracene derivatives, related to sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, have been synthesized for use in electroluminescent devices. These compounds show potential as high-performance green host electroluminescent materials (Yu et al., 2002).
Fluorescent Chemosensor for Aluminium Ions
A molecule, BSPSA, related to this compound, acts as a fluorescent chemosensor for aluminium ions, demonstrating the potential of anthracene derivatives in ion detection applications (Na et al., 2014).
Di-Copper(II) and Di-Zinc(II) Complexes Synthesis
Anthracene derivatives, similar to this compound, are used in synthesizing novel di-copper(II) and di-zinc(II) complexes. These complexes are characterized for their fluorescent emission and potential in various applications (Ke-long, 2011) and (Guang, 2010).
Sodium Batteries Improvement
A study reported improved electrochemical performance of sodium batteries using 9,10-anthraquinone, a compound related to this compound. This highlights the potential of anthracene derivatives in enhancing battery technology (Guo et al., 2015).
Acidity and Solvation Studies
The acidity constants and solvation properties of anthracene derivatives, akin to this compound, have been studied, contributing to our understanding of their chemical behavior (Nir et al., 1997).
Photolysis in Aqueous Solutions
Sodium anthracene-9-sulphonate, closely related to the this compound, undergoes photolysis in aqueous solutions, leading to various products. This demonstrates the photochemical applications of anthracene derivatives (Izawa et al., 1976).
Visible-Light Photocatalytic Applications
9,10-bis(di(p-tert-butylphenyl)amino)anthracene, similar to this compound, is used as a photocatalyst for fluoroalkylation under visible light, illustrating its application in photocatalytic processes (Noto et al., 2018).
Singlet Oxygen Capture in Aqueous Solution
Anthracene derivatives, akin to this compound, are used to capture singlet oxygen in aqueous solutions, showing their utility in chemical sensing and environmental applications (Botsivali & Evans, 1979).
Crystal Structure Analysis
The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, related to this compound, has been determined, contributing to the understanding of the structural properties of such compounds (Gamag et al., 1993).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWSZKAHPYXCU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



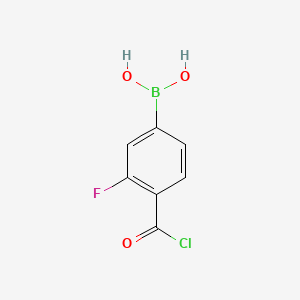

![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
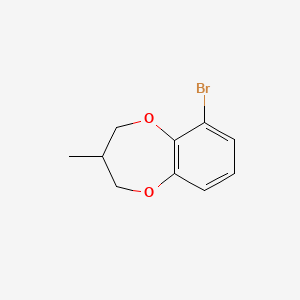

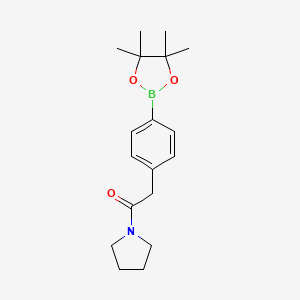

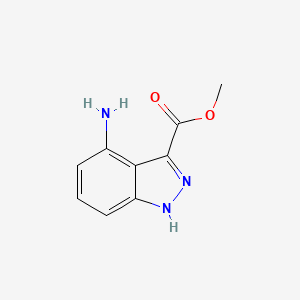
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
